![molecular formula C20H14Cl2N4O2S3 B4316977 N-(2-CHLOROPHENYL)-2-{[5-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-12-THIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4316977.png)
N-(2-CHLOROPHENYL)-2-{[5-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-12-THIAZOL-3-YL]SULFANYL}ACETAMIDE
Overview
Description
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2-chlorophenyl)acetamide] is a complex organic compound that features a cyanoisothiazole core with bis(thio) linkages to N-(2-chlorophenyl)acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2-chlorophenyl)acetamide] typically involves multi-step organic reactions. The initial step often includes the formation of the cyanoisothiazole core, followed by the introduction of bis(thio) linkages. The final step involves the attachment of N-(2-chlorophenyl)acetamide groups. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2-chlorophenyl)acetamide] can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thio groups, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2-chlorophenyl)acetamide] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action for 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2-chlorophenyl)acetamide] involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The cyanoisothiazole core and bis(thio) linkages play crucial roles in these interactions, potentially disrupting cellular pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis(thio)]bis[N-(2-chlorophenyl)acetamide]
- 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(sulfanediyl)]bis[N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide]
Uniqueness
Compared to similar compounds, 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2-chlorophenyl)acetamide] is unique due to its specific structural features, such as the cyanoisothiazole core and bis(thio) linkages
Properties
IUPAC Name |
2-[[3-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-cyano-1,2-thiazol-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O2S3/c21-13-5-1-3-7-15(13)24-17(27)10-29-19-12(9-23)20(31-26-19)30-11-18(28)25-16-8-4-2-6-14(16)22/h1-8H,10-11H2,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCAXRLCWXKQBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=CC=C3Cl)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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